N-(quinolin-6-yl)acetamide

Catalog No.
S702893
CAS No.
22433-76-7
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(quinolin-6-yl)acetamide

CAS Number

22433-76-7

Product Name

N-(quinolin-6-yl)acetamide

IUPAC Name

N-quinolin-6-ylacetamide

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3,(H,13,14)

InChI Key

GJEUIVYGSBNNKW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=CC=C2

The exact mass of the compound N-(quinolin-6-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(quinolin-6-yl)acetamide (CAS 22433-76-7) is a highly stable, protected quinoline derivative widely utilized as a precursor in pharmaceutical synthesis and heterocyclic chemistry. By masking the highly reactive amine at the 6-position with an acetyl group, this compound overcomes the inherent instability of free aminoquinolines. It serves as a critical intermediate for the synthesis of 2,6-disubstituted quinolines, quinazolinone derivatives, and complex active pharmaceutical ingredients (APIs) such as the tubulin inhibitor Entasobulin. Its procurement value lies in its ability to withstand harsh oxidative and electrophilic conditions, ensuring reproducible yields in multistep synthetic workflows where unprotected analogs would fail [1].

Substituting N-(quinolin-6-yl)acetamide with its unprotected parent, 6-aminoquinoline, leads to catastrophic failure in oxidative workflows due to rapid resinification and polymerization of the free amine. Furthermore, positional isomers such as N-(quinolin-8-yl)acetamide cannot serve as viable substitutes; the 8-position isomer acts as a strong bidentate chelator (commonly used as a directing group in C-H activation), completely altering the molecule's electronic distribution and steric profile. For buyers synthesizing linear, extended pharmacophores (e.g., kinase inhibitors), the precise geometry of the 6-position combined with the chemical stability of the acetamide group is non-negotiable for successful downstream coupling and receptor binding[1].

Prevention of Oxidative Resinification During N-Oxidation

During the synthesis of functionalized quinoline N-oxides, the choice of starting material dictates the viability of the pathway. Studies demonstrate that while 6-aminoquinoline undergoes complete resinification (polymerization) under oxidizing and acylating conditions, N-(quinolin-6-yl)acetamide cleanly converts to its corresponding 1-oxide. This protection allows for subsequent reactions with acylating agents without degrading the quinoline core[1].

Evidence DimensionReaction Viability / Product Yield
Target Compound DataN-(quinolin-6-yl)acetamide (Clean conversion to stable N-oxide)
Comparator Or Baseline6-aminoquinoline (0% yield, complete resinification)
Quantified DifferenceEnables >0% yield vs total degradation
ConditionsOxidation and subsequent acylation conditions

Buyers must procure the acetylated form to successfully synthesize quinoline N-oxides, as the free amine is synthetically unviable under these conditions.

Regiocontrol in Nucleophilic Substitution via N-Oxide Activation

The 6-acetamido group exerts a stabilizing and directing effect during the functionalization of the quinoline ring. When the N-oxide of N-(quinolin-6-yl)acetamide is reacted with p-toluenesulfonyl chloride in chloroform, it yields 6-acetamido-2-chloroquinoline (approx. 30%) and 6-acetamido-2-quinolone (approx. 40%). This demonstrates a controlled nucleophilic attack at the 2-position, avoiding the chaotic multi-position substitution seen in less sterically and electronically moderated quinolines [1].

Evidence DimensionRegioselective 2-position functionalization
Target Compound DataN-(quinolin-6-yl)acetamide N-oxide (Yields 2-chloro and 2-quinolone derivatives)
Comparator Or BaselineUnprotected electron-rich quinolines (Prone to multi-position degradation)
Quantified DifferenceAchieves ~70% combined yield of 2-substituted products without ring cleavage
ConditionsReaction with p-toluenesulfonyl chloride in chloroform

Provides a predictable, scalable pathway for medicinal chemists to synthesize 2,6-disubstituted quinoline building blocks.

Geometrical Suitability for Linear Pharmacophore Extension

In the design of advanced therapeutics such as the tubulin inhibitor Entasobulin, the spatial orientation of the quinoline substituents is critical. The N-(quinolin-6-yl)acetamide core provides a linear, para-like extension trajectory that fits precisely into the target binding pocket. In contrast, 8-substituted analogs (like N-(quinolin-8-yl)acetamide) introduce severe steric clashes and act as metal chelators, destroying the intended pharmacological activity [1].

Evidence DimensionBinding pocket steric compatibility
Target Compound DataN-(quinolin-6-yl)acetamide (Linear geometry, high target affinity)
Comparator Or BaselineN-(quinolin-8-yl)acetamide (Orthogonal geometry, metal chelation)
Quantified DifferenceMaintains linear pharmacophore geometry vs. orthogonal chelation
ConditionsStructure-activity relationship (SAR) profiling in kinase/tubulin inhibitor design

Essential for procurement in medicinal chemistry programs where the precise 6-position geometry is required for receptor fit.

Synthesis of 2,6-Disubstituted Quinolines

Directly leveraging its stability against resinification, this compound is the optimal starting material for generating 2-chloro-6-acetamidoquinoline and related derivatives via N-oxidation and subsequent nucleophilic functionalization [1].

Precursor for Tubulin and Kinase Inhibitors

As the exact structural core required for drugs like Entasobulin, it provides the necessary linear geometry and amide linkage points for assembling complex, high-affinity pharmaceutical APIs [2].

Library Generation in Medicinal Chemistry

The acetamide group acts as a reliable protecting group that can be selectively manipulated or left intact to improve the aqueous solubility and hydrogen-bonding profile of screening library candidates [1].

XLogP3

1.6

LogP

1.55 (LogP)

Other CAS

22433-76-7

Wikipedia

Acetamide, N-6-quinolyl-

Dates

Last modified: 08-15-2023

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